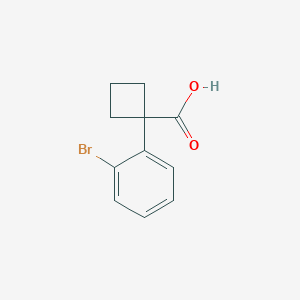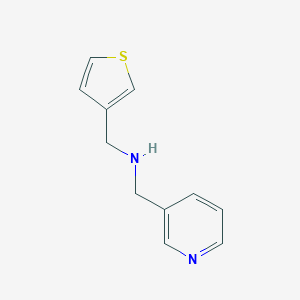
1-Methylpyrimidin-2(1H)-one
概要
説明
1-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a keto group at position 2
作用機序
Target of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors .
Mode of Action
Fgfr inhibitors generally work by binding to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling .
Biochemical Pathways
Upon activation, FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activated FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In the context of cancer therapy, FGFR inhibitors can inhibit tumor cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of tumor cells .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylpyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of N-methylurea with formamide under acidic conditions. The reaction typically proceeds as follows:
Step 1: N-methylurea is reacted with formamide in the presence of a strong acid, such as hydrochloric acid.
Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes. The process may include:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: 1-Methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-Methylpyrimidin-2-ol.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-Methylpyrimidin-2-ol.
Substitution: Various substituted pyrimidines depending on the reagents used.
科学的研究の応用
1-Methylpyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
1-Methylpyrimidin-2(1H)-one can be compared with other similar compounds, such as:
Pyrimidin-2(1H)-one: Lacks the methyl group at position 1.
1,3-Dimethylpyrimidin-2(1H)-one: Contains an additional methyl group at position 3.
2-Hydroxypyrimidine: Has a hydroxyl group instead of a keto group at position 2.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMCBPMBNUKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190827 | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3739-81-9 | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3739-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-pyrimidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)

![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)

![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)


![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)




